molecular formula C15H18ClN3OS B2542051 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1259116-05-6

2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2542051
CAS No.: 1259116-05-6
M. Wt: 323.84
InChI Key: NPEOFARAVBNSNC-UHFFFAOYSA-N
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Description

2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety linked to a sulfanyl group, which is further connected to a cyanocyclohexyl and N-methylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction where 3-chloropyridine is reacted with a thiol compound to form the sulfanyl derivative. This intermediate is then subjected to further reactions to introduce the cyanocyclohexyl and N-methylacetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the nitrile group may interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)sulfanyl derivatives: These compounds share the sulfanyl-pyridine core but differ in the substituents attached to the pyridine ring.

    N-cyanocyclohexyl derivatives: Compounds with similar cyanocyclohexyl groups but different functional groups attached.

Uniqueness

2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)sulfanyl-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-19(15(11-17)7-3-2-4-8-15)13(20)10-21-14-12(16)6-5-9-18-14/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOFARAVBNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=C(C=CC=N1)Cl)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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